BCN Outperforms DBCO in Electron-Deficient Azide SPAAC Kinetics
The bicyclononyne (BCN) group in BCN-PEG4-acid achieves second-order rate constants of 2.0–2.9 M⁻¹ s⁻¹ with electron-deficient aryl azides, while unmodified DBCO and other benzannulated cyclooctynes typically operate in the 0.2–0.5 M⁻¹ s⁻¹ range for aliphatic azides and are not comparably accelerated by electron-poor aryl azides [1]. This translates to an approximate 4–15× rate enhancement for BCN over DBCO when the azide partner is electron-deficient. The result is faster, higher-yielding bioconjugation under mild conditions, which is critical for time-sensitive in vivo or live-cell applications.
| Evidence Dimension | Second-order rate constant k (M⁻¹ s⁻¹) for SPAAC with electron-deficient aryl azides |
|---|---|
| Target Compound Data | BCN: 2.0–2.9 M⁻¹ s⁻¹ |
| Comparator Or Baseline | DBCO: not specifically reported for same azides; typical SPAAC rate range for aliphatic azides with DBCO/BCN is 0.2–0.5 M⁻¹ s⁻¹ |
| Quantified Difference | ~4–15× faster for BCN vs. typical SPAAC rates; no corresponding DBCO acceleration observed |
| Conditions | Aqueous/organic mixed systems, room temperature, electron-deficient aryl azides as reaction partners |
Why This Matters
Faster kinetics enables reduced reagent excess, shorter reaction times, and higher payload loading in ADC/PROTAC construction, directly reducing cost per conjugation and improving process scalability.
- [1] Dommerholt, J. et al. Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nat. Commun. 5, 5378 (2014). View Source
